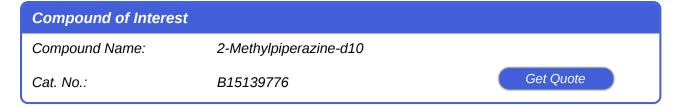


Navigating the Safety and Handling of 2-Methylpiperazine-d10: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for **2-Methylpiperazine-d10**, an isotopically labeled compound crucial for various applications in pharmaceutical research and development. While specific safety data for the deuterated form is not extensively published, the information presented here is based on the well-documented properties of its non-deuterated analogue, 2-Methylpiperazine. The primary difference between the two is the molecular weight, with the deuterated version having a higher mass. The chemical reactivity and toxicological profile are considered to be nearly identical.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for 2-Methylpiperazine. Researchers handling the -d10 variant should anticipate similar properties, with the notable exception of molecular weight.

Table 1: Physical and Chemical Properties of 2-Methylpiperazine



Property	Value	Reference(s)
Molecular Formula	C5H12N2	[1][2]
Molecular Weight	100.16 g/mol	[1][2][3]
Appearance	White to yellow solid/crystalline powder	[3]
Melting Point	61 - 63 °C (142 - 145 °F)	[3]
Boiling Point	155 °C (311 °F)	[3]
Flash Point	65 °C (149 °F)	[3]
Solubility	Soluble in water	[3]
Physical State	Solid	[3]

Note: For **2-Methylpiperazine-d10**, the molecular weight will be higher due to the ten deuterium atoms.

Table 2: Toxicological Data of 2-Methylpiperazine

Endpoint	Value	Species	Route	Reference(s)
LD50	2,030 mg/kg	Rat	Oral	[3]
LC50	2,240 mg/L (96 h)	Pimephales promelas (fathead minnow)	-	[3]

Table 3: Hazard Identification and Classification



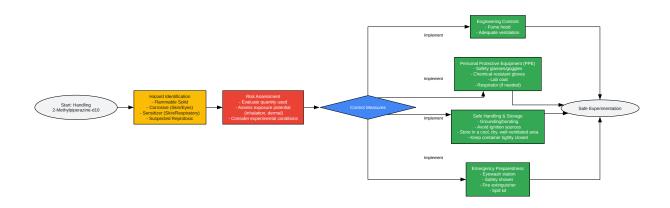
Hazard Classification	Category	Hazard Statement
Flammable Solids	Category 2	H228: Flammable solid
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Reproductive Toxicity	Category 2	H361: Suspected of damaging fertility or the unborn child
Respiratory Sensitization	Sub-category 1B	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization	Sub-category 1B	H317: May cause an allergic skin reaction

Data compiled from various safety data sheets.[1][3][4]

Hazard Identification and Risk Management Workflow

Proper handling of **2-Methylpiperazine-d10** requires a systematic approach to hazard identification and risk mitigation. The following diagram illustrates a logical workflow for researchers.





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Caption: Risk management workflow for 2-Methylpiperazine-d10.

Experimental Protocol: Synthesis of Lomefloxacin Ethyl Ester

2-Methylpiperazine is a key building block in the synthesis of various pharmaceuticals. The following is a detailed methodology for the synthesis of lomefloxacin ethyl ester, a precursor to the antibiotic lomefloxacin, as an example of a typical application.

Materials:



- 2,3,4-trifluoroaniline
- Ethoxymethylenemalonic diethyl ester (EMME)
- Potassium carbonate (K₂CO₃)
- Ethyl bromide (C₂H₅Br)
- 2-Methylpiperazine
- Ionic liquid (e.g., [Bmim]PF₆)
- Water

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine 2,3,4-trifluoroaniline and the ionic liquid.
- Condensation and Cyclization: Add ethoxymethylenemalonic diethyl ester (EMME) to the mixture. Heat the reaction mixture to facilitate the condensation and subsequent cyclization reactions.
- Ethylation: After the initial reaction stages are complete, cool the mixture to room temperature. Add potassium carbonate (K₂CO₃) and ethyl bromide (C₂H₅Br). Stir the mixture for 30 minutes at room temperature.
- Nucleophilic Substitution: Heat the mixture to 65°C for 150 minutes. Then, add 2-methylpiperazine to the reaction.
- Final Reaction Step: Increase the temperature to 110°C and maintain for 120 minutes to allow for the condensation with 2-methylpiperazine.
- Workup: Cool the reaction mixture to room temperature. Add 100 mL of water.
- Isolation: Filter the mixture to yield the crude lomefloxacin ethyl ester. The product can be used directly in the next step (hydrolysis to lomefloxacin) without further purification. The filtrate containing the ionic liquid can be recovered.[3]



Safe Handling and Emergency Procedures

- 4.1 Personal Protective Equipment (PPE)
- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
- Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.
- Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.[3]

4.2 Handling and Storage

- Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture and ignition sources.[3]

4.3 First-Aid Measures

- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
- Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

4.4 Fire-Fighting Measures

 Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]



 Specific Hazards: Flammable solid. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[3]

4.5 Spills and Disposal

- Spills: Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Remove all sources of ignition. Sweep up and shovel into a suitable container for disposal.[5]
- Disposal: Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier before handling this or any chemical.

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- To cite this document: BenchChem. [Navigating the Safety and Handling of 2-Methylpiperazine-d10: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139776#2-methylpiperazine-d10-material-safety-data-sheet-msds]



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